molecular formula C12H7Cl6N3O B1632453 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 156360-76-8

2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B1632453
CAS No.: 156360-76-8
M. Wt: 421.9 g/mol
InChI Key: XOPKKHCDIAYUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C12H7Cl6N3O. It is known for its unique structure, which includes a furan ring substituted with a vinyl group and a triazine ring substituted with trichloromethyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties.

Biochemical Analysis

Biochemical Properties

2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine plays a significant role in biochemical reactions, particularly in photoinitiated polymerization. It interacts with enzymes and proteins involved in these reactions, acting as a catalyst to initiate the polymerization process. The compound’s interaction with biomolecules is primarily through the absorption of light, which leads to the generation of reactive species that can initiate polymerization .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive species upon light absorption can lead to oxidative stress in cells, impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the generation of reactive species upon light absorption. These reactive species can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s triazine ring structure is crucial for its ability to absorb light and generate reactive species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by light exposure, with prolonged exposure leading to the breakdown of the compound and a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively initiate polymerization without causing significant toxicity. At high doses, toxic and adverse effects have been observed, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a photoinitiator. It interacts with enzymes and cofactors that facilitate the generation of reactive species upon light absorption. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, impacting its activity and function. The compound’s localization is crucial for its role in photoinitiated polymerization and its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 5-methylfuran-2-carbaldehyde with trichloromethyl triazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves the generation of reactive intermediates, such as radicals, upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(dichloromethyl)-1,3,5-triazine
  • 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(methyl)-1,3,5-triazine
  • 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(thiol)-1,3,5-triazine

Uniqueness

2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its combination of a furan ring and a triazine ring with trichloromethyl groups. This structure imparts specific chemical reactivity and properties, making it particularly useful as a photoinitiator and in antimicrobial applications .

Properties

IUPAC Name

2-[2-(5-methylfuran-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl6N3O/c1-6-2-3-7(22-6)4-5-8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPKKHCDIAYUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695491
Record name 2-[2-(5-Methylfuran-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156360-76-8
Record name 2-[2-(5-Methylfuran-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 3
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 4
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 5
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 6
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.